molecular formula C16H11Cl B7890967 2-Chloro-3-phenylnaphthalene CAS No. 74925-46-5

2-Chloro-3-phenylnaphthalene

Cat. No. B7890967
CAS RN: 74925-46-5
M. Wt: 238.71 g/mol
InChI Key: NJBQVBBSCVZPHZ-UHFFFAOYSA-N
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Description

2-Chloro-3-phenylnaphthalene is a useful research compound. Its molecular formula is C16H11Cl and its molecular weight is 238.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3-phenylnaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-phenylnaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structural Studies : Research by Bedford, Burton, Mare, and Suzuki (1974) explored the structure and dehydrochlorination of chlorinated naphthalenes, which could be relevant for understanding the properties of 2-Chloro-3-phenylnaphthalene. They found that chlorine reacts with 1-phenylnaphthalene in chloroform to produce various chlorinated compounds, with mechanistic implications being discussed (Bedford et al., 1974).

  • Gold-Catalyzed Synthesis : Wang, Zhang, Ding, Zhou, Wang, Jiang, and Liu (2011) developed a facile synthesis method for 2-phenylnaphthalene, a closely related compound. This method highlights the role of the benzyl carbon as a nucleophilic center in the presence of amide nitrogen and acetate oxygen, forming a naphthalene scaffold through dimerization (Wang et al., 2011).

  • Inhibition of Photosynthetic Electron Transport : Goněc, Kos, Pesko, Doháňošová, Oravec, Liptaj, Kráľová, and Jampílek (2017) examined halogenated 1-hydroxynaphthalene-2-carboxanilides, including compounds similar to 2-Chloro-3-phenylnaphthalene, for their ability to inhibit photosynthetic electron transport in spinach chloroplasts. The study found that compounds with specific halogen substituents exhibited potent inhibitory activity (Goněc et al., 2017).

  • Potential as ERβ Ligands : Mewshaw, Edsall, Yang, Manas, Xu, Henderson, Keith, and Harris (2005) investigated the 2-phenylnaphthalene scaffold as a simplified version of genistein to identify estrogen receptor (ER) selective ligands. This research is significant for understanding the potential of 2-Chloro-3-phenylnaphthalene in drug development, especially for treating chronic inflammatory diseases (Mewshaw et al., 2005).

  • Heat Transfer Fluids for High-Temperature Applications : Mcfarlane, Luo, Garland, and Steele (2010) evaluated phenylnaphthalenes, which are closely related to 2-Chloro-3-phenylnaphthalene, as heat transfer fluids for high-temperature energy applications. They found that these compounds exhibit low melting point, low vapor pressure, high critical temperature, and resistance to thermal decomposition, making them suitable for power generation and separations processes (Mcfarlane et al., 2010).

properties

IUPAC Name

2-chloro-3-phenylnaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl/c17-16-11-14-9-5-4-8-13(14)10-15(16)12-6-2-1-3-7-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBQVBBSCVZPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90504325
Record name 2-Chloro-3-phenylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-phenylnaphthalene

CAS RN

74925-46-5
Record name 2-Chloro-3-phenylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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